molecular formula C10H10N2O2 B073852 1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 1133-42-2

1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B073852
Key on ui cas rn: 1133-42-2
M. Wt: 190.2 g/mol
InChI Key: MUESRUHFMTYDIT-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

1-Methyl-1H-benzo[d][1,3]oxazine-2,4-dione (11.0 g, 62.1 mmol) and 2-aminoacetic acid (5.13 g, 68.3 mmol) were dissolved in DME (60 mL) and water (20 mL) and triethylamine was added. The reaction mixture was stirred at 60° C. for 4 hours. The mixture was concentrated in vacuo to get a light tan heavy oily residue that was dissolved in acetic acid (75 mL). This mixture was refluxed 4 hours then cooled down to room temperature. The solvent was evaporated to get a tan heavy oil. The oil was allowed to stand at room temperature overnight in ether (50 mL). The beige crystalline solid was filtered and washed with ether. The solid was then triturated in ether to afford title compound 467 (7.95 g, 67%) as a beige crystalline solid. 1H NMR (DMSO-d6) δ (ppm): 8.70 (s, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.60 (t, J=7.2 Hz, 1H), 7.42 (d, J=8.0 Hz, 1H), 7.32 (t, J=7.5 Hz, 1H), 3.75-3.72 (m, 1H), 3.51-3.46 (m, 1H), 3.28 (s, 3H). MS (ESI): 190.90 (MH)+
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[O:4][C:3]1=O.[NH2:14][CH2:15]C(O)=O.O.C(N(CC)CC)C>COCCOC.C(O)(=O)C.CCOCC>[CH3:1][N:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[C:5](=[O:12])[NH:14][CH2:15][C:3]1=[O:4]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CN1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
5.13 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get a light tan heavy oily residue that
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was refluxed 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to get a tan heavy oil
FILTRATION
Type
FILTRATION
Details
The beige crystalline solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid was then triturated in ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(CNC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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